5-(2-Hydroxyethyl)nonane-1,9-Diol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H24O3 |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
5-(2-hydroxyethyl)nonane-1,9-diol |
InChI |
InChI=1S/C11H24O3/c12-8-3-1-5-11(7-10-14)6-2-4-9-13/h11-14H,1-10H2 |
InChI Key |
VICIXNZSEUYGFV-UHFFFAOYSA-N |
Canonical SMILES |
C(CCO)CC(CCCCO)CCO |
Origin of Product |
United States |
Synthetic Methodologies for 5 2 Hydroxyethyl Nonane 1,9 Diol and Analogues
Total Synthesis Approaches to 5-(2-Hydroxyethyl)nonane-1,9-Diol
Strategies for Constructing the Nonane (B91170) Backbone
The assembly of the C9 carbon chain can be approached from various starting materials. One common strategy involves the use of Grignard reagents, which are excellent for forming carbon-carbon bonds. mdpi.com For instance, a C4 Grignard reagent could react with a C5 electrophile containing a protected hydroxyl group, or vice versa, to build the C9 skeleton. Another approach could utilize oleochemicals as starting materials. For example, oleic acid, an 18-carbon monounsaturated fatty acid, can be cleaved through ozonolysis to yield a C9 dicarboxylic acid (azelaic acid) and a C9 aldehyde-acid. wikipedia.org These C9 building blocks, such as 1,9-nonanediol (B147092), are commercially available and can serve as precursors for further functionalization. nih.govnih.govethz.chyoutube.com
Alternative strategies could involve coupling reactions or utilizing the "chiral pool" of readily available natural products to construct the backbone with some inherent stereochemistry. rsc.org
Regioselective Introduction of Hydroxyl Groups
With the nonane backbone established, the next critical step is the regioselective introduction of the hydroxyl groups at positions 1, 9, and on the ethyl substituent at C5. If starting from a pre-existing diol like 1,9-nonanediol wikipedia.orgncert.nic.in, the main challenge is the introduction of the 2-hydroxyethyl group at the C5 position. This could potentially be achieved through the creation of a double bond at the C4 or C5 position, followed by a hydroformylation reaction to introduce a formyl group, which can then be reduced.
Alternatively, if starting with a molecule that already contains a functional group at C5, such as a ketone, this can be used as a handle to introduce the desired hydroxyethyl (B10761427) group. For instance, a Wittig or Horner-Wadsworth-Emmons reaction could be used to add a two-carbon unit, which is then subsequently hydroxylated.
The direct hydroxylation of an unactivated C-H bond at the C5 position of a nonane derivative is a challenging but increasingly feasible approach with the development of modern catalysts. However, achieving high regioselectivity in such a reaction on a long aliphatic chain remains a significant hurdle.
Stereoselective Synthesis of this compound Stereoisomers
The C5 position of this compound is a chiral center, meaning the molecule can exist as different stereoisomers. The synthesis of a specific stereoisomer requires a stereoselective approach. This can be achieved through several key strategies rsc.org:
Chiral Pool Synthesis: Starting from a naturally occurring chiral molecule that already possesses the desired stereochemistry at a key position.
Chiral Auxiliaries: Attaching a chiral auxiliary to the molecule to direct the stereochemical outcome of a subsequent reaction, after which the auxiliary is removed.
Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one stereoisomer over the other.
For instance, an asymmetric aldol (B89426) reaction could be employed to create the C5 stereocenter with a high degree of stereocontrol. google.com The development of catalysts for the stereoselective synthesis of chiral polyols is an active area of research. google.com The synthesis of chiral organic compounds with ultra-high purity often relies on a combination of catalytic enantioselective steps and resolution techniques. nih.gov The precise stereocontrolled synthesis of complex molecules with multiple stereocenters is a testament to the power of modern organic synthesis. chinesechemsoc.org
Hydroformylation Reactions Leading to Diol Precursors
Hydroformylation, also known as the oxo process, is a powerful industrial method for converting alkenes into aldehydes. This reaction can be a key step in the synthesis of diol precursors for molecules like this compound. The subsequent reduction of the aldehyde products leads to the formation of alcohols. mdpi.comst-andrews.ac.uk
Catalyst Systems for Hydroformylation (e.g., Rhodium-based catalysis)
Rhodium-based catalysts are highly effective for hydroformylation reactions, often operating under milder conditions than their cobalt-based counterparts. researchgate.netfigshare.comnih.gov Wilkinson's catalyst, [RhCl(PPh₃)₃], is a well-known example of a homogeneous rhodium catalyst. google.com The active catalytic species is typically a rhodium hydride complex. researchgate.net
Recent research has focused on the development of heterogeneous rhodium catalysts to simplify catalyst recovery and reuse. figshare.com These can involve supporting rhodium complexes on materials like nitrogen-doped silica (B1680970) or encapsulating them within zeolites. figshare.com Such systems have shown high activity and selectivity in the hydroformylation of various alkenes. nih.gov
Table 1: Comparison of Rhodium-Based Catalyst Systems for Hydroformylation
| Catalyst System | Support/Ligand | Key Features | Relevant Findings |
|---|---|---|---|
| Homogeneous Rh-complex | Triphenylphosphine | Well-established, high activity | High selectivity for linear aldehydes from terminal alkenes. researchgate.net |
| Rh on N-doped Silica | Nitrogen-doped silica | Heterogeneous, reusable | High conversion and aldehyde yield, stable over multiple cycles. |
| Encapsulated Rh ions | Zeolite (faujasite) | Heterogeneous, high precision | Unprecedented selectivity for branched aldehydes from internal alkenes. researchgate.net |
| Rh with Phospholane-phosphite ligand | BOBPHOS | High branched selectivity | Unusual selectivity for branched aldehydes from unbiased alkenes. mdpi.comnih.gov |
Ligand Effects on Regioselectivity and Chemoselectivity
The ligands coordinated to the rhodium center play a crucial role in determining the outcome of the hydroformylation reaction, particularly its regioselectivity (the preference for forming linear vs. branched aldehydes) and chemoselectivity (the preference for hydroformylation over other possible reactions like hydrogenation). google.com
The electronic and steric properties of phosphine (B1218219) and phosphite (B83602) ligands significantly influence the catalyst's behavior. For example, the use of bulky ligands can favor the formation of linear aldehydes from terminal alkenes due to steric hindrance. Conversely, certain ligand architectures, such as phospholane-phosphites like BOBPHOS, have been shown to promote the formation of branched aldehydes with high selectivity. mdpi.comnih.gov
The pressure of the reactant gases (carbon monoxide and hydrogen) can also have a significant effect on both regioselectivity and enantioselectivity, particularly in asymmetric hydroformylation. Computational studies have been employed to better understand the complex interplay of ligand structure, substrate, and reaction conditions on the catalytic cycle and the ultimate product distribution.
Table 2: Influence of Ligand Type on Hydroformylation Regioselectivity
| Ligand Type | Typical Regioselectivity | Mechanistic Insight |
|---|---|---|
| Monodentate Phosphines (e.g., PPh₃) | Generally favors linear aldehydes | Steric bulk of the ligand disfavors the formation of the bulkier branched transition state. |
| Bidentate Phosphines (e.g., dppe) | Can enhance linear selectivity | Chelating effect can influence the geometry of the catalytic complex. |
| Phospholane-phosphites (e.g., BOBPHOS) | Highly selective for branched aldehydes | Specific ligand-substrate interactions stabilize the transition state leading to the branched product. mdpi.comnih.gov |
| Phosphites | Can lead to very active catalysts | Electronic effects can modulate the reactivity of the rhodium center. |
Reduction Strategies for Precursor Compounds
The creation of this compound from a precursor such as a substituted nonanedioate (B1229846) derivative involves the reduction of carbonyl or carboxyl groups to primary alcohols. The presence of multiple functional groups necessitates the use of chemoselective reducing agents or appropriate protecting group strategies. organic-chemistry.org
Catalytic hydrogenation is a powerful and widely used industrial method for the reduction of esters to alcohols. This process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst, often under high pressure and temperature. lsu.edu For a precursor like diethyl 5-(2-acetoxyethyl)nonanedioate, the simultaneous reduction of the two ester groups to primary alcohols and the potential reduction of the acetate (B1210297) protecting group would be desired in a final step.
Common catalysts for ester hydrogenation include:
Raney Nickel: A versatile and cost-effective catalyst, Raney nickel is active for the hydrogenation of various functional groups, including esters and ketones. nih.gov Its application typically requires elevated temperatures (100-200 °C) and high hydrogen pressures (100-200 atm). The porous, high-surface-area structure of Raney nickel contributes to its high catalytic activity.
Copper Chromite (Adkins Catalyst): This catalyst is highly effective for the hydrogenolysis of esters to alcohols and is known for its high selectivity, often leaving carbon-carbon double bonds intact. Reductions are generally performed at high temperatures (250-300 °C) and pressures (200-300 atm).
Precious Metal Catalysts: Ruthenium and rhodium catalysts, often supported on materials like carbon or alumina, are also employed for ester reductions. These catalysts can operate under milder conditions than Raney nickel or copper chromite, though they are more expensive. For instance, certain ruthenium-phosphine complexes can catalyze the hydrogenation of esters to alcohols with high efficiency.
The general reaction for the reduction of a diester precursor is as follows: EtOOC-(CH₂)₃-CH(CH₂CH₂OR)-(CH₂)₃-COOEt + H₂ --[Catalyst]--> HOCH₂-(CH₂)₃-CH(CH₂CH₂OR)-(CH₂)₃-CH₂OH (where R can be H or a protecting group)
Table 1: Comparison of Catalysts for Ester Hydrogenation
| Catalyst | Typical Conditions (Temperature, Pressure) | Advantages | Disadvantages |
| Raney Nickel | 100–200 °C, 100–200 atm | Cost-effective, high activity | Requires harsh conditions, potential for side reactions |
| Copper Chromite | 250–300 °C, 200–300 atm | High selectivity for esters | Very harsh conditions, chromium toxicity concerns |
| Ru-based | 100–150 °C, 50–100 atm | High activity, milder conditions | High cost of ruthenium |
| Rh-based | 80–120 °C, 50–100 atm | High activity, mild conditions | High cost of rhodium |
Chemical reducing agents like lithium aluminium hydride (LiAlH₄) or borane (B79455) (BH₃) complexes are also effective for reducing esters to alcohols in a laboratory setting, offering milder conditions than catalytic hydrogenation. tcichemicals.com
When the precursor to this compound contains a ketone, for instance at the β-position relative to an ester or on the side chain, its reduction can generate a new stereocenter. Achieving diastereoselectivity in this reduction is crucial for controlling the final molecule's three-dimensional structure. For a hypothetical precursor like methyl 5-(1-oxo-2-hydroxyethyl)nonan-1-oate , the reduction of the ketone would yield a diastereomeric mixture of diols unless a stereoselective method is employed.
Strategies for diastereoselective ketone reduction often rely on the steric environment of the ketone and the choice of reducing agent and conditions.
Chelation-Controlled Reduction: In substrates with a nearby hydroxyl or other coordinating group (e.g., a β-hydroxy ketone), a chelating Lewis acid can be used to form a rigid cyclic intermediate with the substrate and the hydride reagent. This conformation directs the hydride attack from the less hindered face, leading to the syn-diol product with high selectivity. The Narasaka-Prasad reduction, using borane reagents in the presence of a chelating agent like diethyl methoxyborane, is a classic example of this approach. nih.gov
Non-Chelation-Controlled (Felkin-Anh) Reduction: In the absence of strong chelation, the reduction stereoselectivity is often governed by sterics, as described by the Felkin-Anh model. Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄) typically attack the carbonyl carbon from the least hindered trajectory, often leading to the anti-diol as the major product. The use of bulky reducing agents can further enhance this selectivity.
Table 2: Methods for Diastereoselective Reduction of β-Hydroxy Ketones
| Method | Reagents | Typical Diastereomer | Key Principle |
| Narasaka-Prasad Reduction | NaBH₄, Et₂BOMe | syn | Chelation control forms a rigid six-membered ring intermediate, directing hydride attack. |
| Evans-Saksena Reduction | NaBH(OAc)₃ | anti | Intramolecular hydride delivery from a triacetoxyborohydride (B8407120) complex. |
| Standard NaBH₄ Reduction | NaBH₄, MeOH | anti (often) | Non-chelation control, follows Felkin-Anh model based on steric hindrance. |
Enzymatic reductions using ketoreductases from various microorganisms also offer an excellent route to chiral alcohols with very high diastereo- and enantioselectivity under mild, environmentally friendly conditions. nih.gov
Derivatization and Functionalization Strategies for Related Diols
The three hydroxyl groups in this compound offer multiple sites for further chemical modification. Derivatization is often performed to alter the compound's physical properties (e.g., solubility, volatility for analysis) or to introduce new functionalities for applications in materials science or as synthetic intermediates. masterorganicchemistry.com
Given the presence of three primary hydroxyl groups, selective functionalization can be challenging. However, subtle differences in steric hindrance or the use of protecting group strategies can allow for regioselective reactions. fiveable.me Common derivatization strategies include:
Silylation: Reaction with silyl (B83357) halides (e.g., TBDMS-Cl, TIPS-Cl) or silyl triflates converts hydroxyl groups into silyl ethers. tcichemicals.com This is a common method for protecting alcohols or for making them more volatile for gas chromatography-mass spectrometry (GC-MS) analysis. Bulky silyl groups like tert-butyldimethylsilyl (TBDMS) may allow for selective protection of the less hindered hydroxyl groups.
Acylation/Esterification: Alcohols can be converted to esters by reaction with acid chlorides, anhydrides, or carboxylic acids (under conditions like the Fischer-Speier or Steglich esterification). This is used for protection or to introduce specific functional moieties.
Alkylation/Etherification: Formation of ethers, such as benzyl (B1604629) (Bn) or p-methoxybenzyl (PMB) ethers, provides robust protection for hydroxyl groups under a wide range of conditions. libretexts.org
Formation of Boronates: Diols, particularly 1,2- or 1,3-diols, can react with boronic acids to form cyclic boronates. While the target molecule lacks vicinal diols, this strategy is relevant for related polyols and is a powerful tool for selective protection.
Table 3: Common Derivatization Reagents for Aliphatic Alcohols
| Functional Group Formed | Reagent(s) | Conditions | Purpose |
| Silyl Ether | TBDMS-Cl, Imidazole | Room Temp, DMF | Protection, GC analysis |
| Acetate Ester | Acetic Anhydride, Pyridine | 0 °C to Room Temp | Protection, functionalization |
| Benzoate Ester | Benzoyl Chloride, Pyridine | 0 °C to Room Temp | Protection, chromophore for UV detection |
| Benzyl Ether | Benzyl Bromide, NaH | 0 °C to Room Temp, THF | Robust protection |
| Carbamate | Isocyanate (R-NCO) | Varies | Polymer synthesis (urethanes) |
These derivatization reactions enable the synthesis of a wide range of analogues from the parent triol, expanding its utility in various chemical and material applications.
Advanced Spectroscopic and Spectrometric Characterization of 5 2 Hydroxyethyl Nonane 1,9 Diol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules like 5-(2-Hydroxyethyl)nonane-1,9-diol. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
For a molecule with multiple similar methylene (B1212753) groups, such as this compound, one-dimensional (1D) ¹H NMR spectra can be complex due to overlapping signals. libretexts.org Two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and establishing the complete bonding framework. sdsu.edu
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal correlations between adjacent protons along the carbon backbone and the hydroxyethyl (B10761427) side chain. For instance, the protons of the C1-hydroxyl group would show a correlation to the C2 protons, which in turn would correlate with the C3 protons, and so on, allowing for a step-by-step mapping of the proton network.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. sdsu.eduacdlabs.com Each cross-peak in an HSQC spectrum represents a C-H bond. This technique is crucial for assigning the ¹³C signals based on the already determined ¹H assignments. For this compound, it would clearly distinguish the carbon signals of the two primary alcohol functions (C1, C9, and the terminal carbon of the hydroxyethyl group) from the other methylene carbons and the methine carbon at C5.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to four bonds. This is particularly powerful for identifying quaternary carbons and for connecting different spin systems separated by heteroatoms or non-protonated carbons. In the case of this compound, HMBC would show correlations from the protons on C4 and C6 to the methine carbon at C5, and from the protons on the hydroxyethyl side chain to C5, thus confirming the branching point of the molecule.
Together, these multi-dimensional techniques provide a comprehensive picture of the molecule's connectivity. researchgate.net
Table 1: Illustrative 2D NMR Correlations for a Branched Aliphatic Triol
| Technique | Correlating Nuclei | Information Gained |
| COSY | ¹H – ¹H | Identifies adjacent protons, mapping the proton-proton spin systems within the nonane (B91170) chain and the hydroxyethyl side group. |
| HSQC | ¹H – ¹³C (¹J) | Connects each proton to its directly bonded carbon, enabling the assignment of the carbon skeleton. |
| HMBC | ¹H – ¹³C (²⁻⁴J) | Establishes long-range connectivity, confirming the attachment of the hydroxyethyl group to the C5 position of the nonane backbone. |
Quantitative ¹³C NMR Applications in Diol Analysis
While ¹H NMR is commonly used for quantification, ¹³C NMR offers advantages in cases of severe signal overlap in the proton spectrum, a common issue with long-chain aliphatic compounds. acs.orgazom.com Quantitative ¹³C NMR (qNMR) can be used to determine the purity of a sample or the ratio of isomers.
For qNMR to be accurate, several experimental parameters must be carefully controlled to ensure that the signal intensity is directly proportional to the number of nuclei. This includes using long relaxation delays between pulses to allow for full relaxation of all carbon nuclei and employing inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE), which can otherwise lead to non-uniform signal enhancements. acs.orgox.ac.uk While this can lead to longer acquisition times, the resulting data can be highly reliable. acs.org For a compound like this compound, qNMR could be used to verify the integrity of the molecule by ensuring a 1:1:1:2:2:2:2 ratio for the unique carbon environments (C5, C1/C9, C2/C8, etc., assuming symmetry).
Conformational Analysis via NMR Spectroscopic Data
The flexibility of the long aliphatic chain in this compound means it can adopt numerous conformations in solution. NMR spectroscopy provides tools to study these conformational preferences. bioanalysis-zone.comsjsu.edu
Coupling Constants (³JHH): The magnitude of the three-bond proton-proton coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing the ³JHH values along the carbon backbone, it is possible to infer the preferred staggered conformations (gauche vs. anti) of different segments of the molecule. sjsu.edu
Nuclear Overhauser Effect (NOE): NOE-based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), detect through-space interactions between protons that are close to each other (typically < 5 Å), regardless of whether they are connected through bonds. nih.gov For a flexible molecule, observed NOEs represent an average of the conformations present. These can reveal folding or specific spatial arrangements of the aliphatic chain and the hydroxyethyl group. Theoretical calculations are often used in conjunction with experimental NMR data to build and validate conformational models. bioanalysis-zone.com
Mass Spectrometry (MS) for Molecular Confirmation and Isomer Differentiation
Mass spectrometry is a key analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm). youtube.com This allows for the determination of the elemental formula of the molecule. For this compound (C₁₁H₂₄O₃), the expected exact mass can be calculated with high precision. HRMS analysis would confirm this elemental composition, distinguishing it from other potential compounds with the same nominal mass but different elemental formulas.
Table 2: Predicted HRMS Data for [M+H]⁺ Ion of this compound
| Ion Formula | Calculated m/z |
| [C₁₁H₂₅O₃]⁺ | 205.1798 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (a precursor ion, such as the molecular ion M⁺ or the protonated molecule [M+H]⁺), which is then fragmented by collision with an inert gas. The resulting product ions are then analyzed. nih.gov The fragmentation pattern is characteristic of the molecule's structure.
For an aliphatic alcohol like this compound, characteristic fragmentation pathways would include: libretexts.orgyoutube.com
Dehydration: Loss of one or more water molecules (18 Da) is a very common fragmentation pathway for alcohols.
Alpha-Cleavage: Cleavage of the C-C bond adjacent to an oxygen atom. For the primary alcohol groups, this would lead to the loss of alkyl radicals and the formation of oxygen-containing cations.
Cleavage at the Branch Point: Fragmentation at the C5 position, leading to the loss of the hydroxyethyl group or cleavage of the main nonane chain.
By carefully analyzing the masses of the fragment ions, the positions of the hydroxyl groups and the branching structure can be confirmed. libretexts.org
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy is a powerful, non-destructive technique employed to investigate the molecular structure of compounds. By analyzing the interaction of infrared radiation or inelastically scattered light with a molecule, a unique vibrational spectrum is obtained, which serves as a molecular "fingerprint". For this compound, both Infrared (IR) and Raman spectroscopy provide critical insights into its functional groups and the nature of the intermolecular and intramolecular interactions that govern its physical properties.
Identification of Characteristic Functional Group Modes
The structure of this compound is characterized by the presence of hydroxyl (-OH) functional groups and a long aliphatic nonane backbone. The vibrational spectra are therefore dominated by the characteristic modes of these groups. IR and Raman spectroscopy are complementary techniques; some vibrational modes that are strong in IR may be weak in Raman, and vice-versa, providing a more complete picture of the molecular vibrations. fiveable.me
The key functional groups and their expected vibrational modes are:
O-H Stretching: The most prominent feature in the IR spectrum of an alcohol is the O-H stretching vibration. mdpi.com In the condensed phase, due to hydrogen bonding, this band is typically broad and strong, appearing in the region of 3200-3600 cm⁻¹. The breadth of this band is indicative of the various hydrogen-bonding environments present in the sample. spectroscopyonline.com In Raman spectroscopy, the O-H stretching mode is generally weaker.
C-H Stretching: The aliphatic backbone of this compound gives rise to C-H stretching vibrations in the 2850-3000 cm⁻¹ region. americanpharmaceuticalreview.com These are typically sharp and strong in both IR and Raman spectra. Asymmetric and symmetric stretching modes of the methylene (-CH₂) and methyl (-CH₃, if present as a terminal group, though not in this specific structure) groups can often be resolved.
C-O Stretching: The C-O stretching vibration in alcohols is another key diagnostic band. For primary alcohols, such as the terminal hydroxyl groups in the parent nonane-1,9-diol structure and the 2-hydroxyethyl substituent, this mode appears as a strong band in the IR spectrum, typically in the range of 1050-1150 cm⁻¹. americanpharmaceuticalreview.com This band is often weaker in the Raman spectrum.
CH₂ Bending (Scissoring and Rocking): The bending vibrations of the numerous methylene groups in the nonane chain are expected to appear around 1450-1470 cm⁻¹ (scissoring) and in a broader region between 720-1300 cm⁻¹ (rocking and twisting). libretexts.org
A summary of the expected characteristic vibrational modes for this compound is presented in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
| O-H | Stretching (H-bonded) | 3200 - 3600 | Strong, Broad | Weak to Medium |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | Strong | Strong |
| C-O | Stretching (Primary Alcohol) | 1050 - 1150 | Strong | Weak |
| CH₂ | Bending (Scissoring) | 1450 - 1470 | Medium | Medium |
| CH₂ | Bending (Rocking/Twisting) | 720 - 1300 | Medium to Weak | Medium to Weak |
Note: The exact positions and intensities of these bands can be influenced by the molecular environment, including the physical state of the sample and the extent of hydrogen bonding.
Assessment of Hydrogen Bonding Interactions
The presence of three hydroxyl groups in this compound makes it highly capable of forming extensive intermolecular and potentially intramolecular hydrogen bonds. mdpi.com These interactions significantly influence the vibrational spectra, particularly the O-H stretching modes.
The formation of a hydrogen bond weakens the covalent O-H bond, resulting in a shift of the O-H stretching frequency to lower wavenumbers (a red-shift) in the IR spectrum. mdpi.com The extent of this shift is correlated with the strength of the hydrogen bond; stronger bonds lead to greater red-shifts. In a bulk sample of this compound, a diverse range of hydrogen bond strengths and geometries would exist, from simple dimeric associations to complex, three-dimensional networks. This distribution of environments is the primary reason for the characteristic broadness of the O-H stretching band observed in the IR spectra of alcohols. spectroscopyonline.com
In contrast, a "free" or non-hydrogen-bonded O-H group, which might be observed in a very dilute solution in a non-polar solvent or in the gas phase, would give rise to a sharp, narrow absorption band at a higher frequency, typically around 3600-3650 cm⁻¹. The absence of such a sharp peak in the condensed-phase spectrum of this compound would confirm the extensive nature of hydrogen bonding.
Raman spectroscopy can also be used to study hydrogen bonding. Although the O-H stretching band is typically weaker than in the IR spectrum, its position and shape are similarly affected by hydrogen bonding. jchemrev.com Changes in the intensity and position of Raman bands associated with the skeletal vibrations of the molecule can also provide indirect evidence of the conformational changes induced by hydrogen bonding networks. jchemrev.com
The influence of hydrogen bonding on the vibrational spectrum of this compound can be summarized as follows:
| Spectroscopic Feature | Observation in the presence of H-Bonding | Interpretation |
| IR O-H Stretch Position | Red-shifted to ~3200-3600 cm⁻¹ | Weakening of the O-H covalent bond due to H-bond formation. mdpi.com |
| IR O-H Stretch Band Shape | Significant broadening | A wide distribution of H-bond strengths and environments in the sample. spectroscopyonline.com |
| Raman O-H Stretch | Also red-shifted and broadened | Complements IR data, confirming the presence and nature of H-bonding. jchemrev.com |
The detailed analysis of the O-H band profile, potentially through deconvolution techniques, could further elucidate the relative populations of different types of hydrogen-bonded species (e.g., intramolecular vs. intermolecular, donor vs. acceptor configurations) within the bulk material.
Lack of Specific Research Data on the Computational Chemistry of this compound
A comprehensive search of publicly available scientific literature and databases has revealed a significant gap in detailed computational and theoretical chemistry studies focused specifically on the compound This compound . While basic molecular information for this compound is available in chemical databases, in-depth research articles detailing its electronic structure, conformational preferences, energetic landscape, and reaction mechanisms through computational modeling are not presently available.
Therefore, it is not possible to provide a detailed, data-rich article on the computational and theoretical chemistry of this compound that adheres to the requested outline, including specific research findings and data tables for the following sections:
Computational and Theoretical Chemistry of 5 2 Hydroxyethyl Nonane 1,9 Diol
Reaction Mechanism Elucidation via Computational Modeling
Catalytic Pathway Investigations
While general methodologies for these computational techniques are well-established and have been applied to other diols and polyols, the specific application and resulting data for 5-(2-Hydroxyethyl)nonane-1,9-diol have not been published in the accessible scientific domain.
General Methodological Approach for Similar Compounds
For context, the computational analysis of a molecule like this compound would typically involve the following approaches, as seen in studies of other structurally related compounds:
Quantum Chemical Calculations:
Density Functional Theory (DFT): This method would be employed to investigate the molecule's various possible three-dimensional arrangements (conformers). By calculating the energy of each conformer, researchers can predict the most stable shapes the molecule is likely to adopt. This is crucial as the conformation can significantly influence the molecule's physical and chemical properties.
Ab Initio Methods: These are highly accurate but computationally expensive methods used to map out the energetic landscape of the molecule. This helps in understanding the energy barriers between different conformers and identifying the lowest energy (most stable) state.
Molecular Dynamics (MD) Simulations:
MD simulations would model the movement of the atoms of the molecule over time. This provides insights into the flexibility of the carbon backbone and the hydroxyl groups, and how they interact with their surroundings, such as in a solvent. This technique is valuable for understanding the dynamic behavior of the molecule, which static calculations cannot fully capture.
Reaction Mechanism Modeling:
Transition State Analysis: When studying how this compound might transform into other chemicals, computational chemists would identify the high-energy transition states that must be passed through. Understanding the structure and energy of these transition states is key to predicting reaction rates and pathways.
Catalytic Pathway Investigations: If a catalyst is used to facilitate a reaction involving this diol, computational models can be used to explore how the catalyst interacts with the molecule to lower the energy barriers, making the reaction more efficient.
Without specific research on this compound, any attempt to create the requested article would be speculative and not based on the required "detailed research findings."
Chemical Transformations and Reactivity of 5 2 Hydroxyethyl Nonane 1,9 Diol
Reactions Involving Hydroxyl Groups
The three primary hydroxyl groups in 5-(2-hydroxyethyl)nonane-1,9-diol are the primary sites of its chemical reactivity. These groups can undergo a range of transformations typical of primary alcohols.
Esterification and Etherification Reactions
Esterification: this compound can react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form esters. This reaction, typically catalyzed by an acid, involves the substitution of the hydroxyl hydrogen with an acyl group. Depending on the stoichiometry of the reactants, mono-, di-, or tri-esters can be formed. For instance, reaction with a fatty acid could yield fatty acid esters. nih.govresearchgate.net The formation of these esters can modify the physical properties of the molecule, such as its solubility and viscosity.
Etherification: The hydroxyl groups can also undergo etherification, reacting with alkyl halides or other alcohols under appropriate conditions to form ethers. For example, in the presence of a strong base and an alkyl halide, the hydroxyl group is deprotonated to form an alkoxide, which then acts as a nucleophile to displace the halide, resulting in an ether linkage.
Table 1: Hypothetical Esterification and Etherification Reactions of this compound
| Reaction Type | Reactant | Catalyst/Conditions | Potential Product |
| Esterification | Acetic Anhydride | Pyridine | 5-(2-Acetoxyethyl)nonane-1,9-diyl diacetate |
| Etherification | Methyl Iodide | Sodium Hydride | 5-(2-Methoxyethyl)-1,9-dimethoxynonane |
Oxidation Pathways and Products (e.g., to aldehydes or acids)
The primary alcohol groups of this compound can be oxidized to form aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions. chemguide.co.uklibretexts.org
With a mild oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC), the oxidation can be selectively stopped at the aldehyde stage. libretexts.orgyoutube.com This would result in the formation of one or more aldehyde functional groups on the nonane (B91170) backbone.
Using a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), the primary hydroxyl groups will be fully oxidized to carboxylic acids. chemguide.co.uklibretexts.orgorganic-chemistry.org The initial oxidation to an aldehyde is followed by further oxidation to the corresponding carboxylic acid. youtube.com This transformation would yield a di- or tri-carboxylic acid, significantly altering the chemical nature of the parent molecule.
Table 2: Potential Oxidation Products of this compound
| Oxidizing Agent | Reaction Conditions | Potential Product(s) |
| Pyridinium Chlorochromate (PCC) | Anhydrous solvent (e.g., CH₂Cl₂) | 5-(2-Oxoethyl)nonane-1,9-dial |
| Potassium Permanganate (KMnO₄) | Basic, then acidic workup | 4-(Carboxymethyl)heptane-1,7-dicarboxylic acid |
Cyclization Reactions Leading to Heterocyclic Derivatives
While there is no specific information on the cyclization of this compound, analogous diols can undergo intramolecular cyclization to form heterocyclic compounds, such as substituted tetrahydrofurans. This type of reaction is typically acid-catalyzed and involves the nucleophilic attack of one hydroxyl group on the protonated carbon of another hydroxyl group, followed by dehydration. The feasibility of such a reaction with this compound would depend on the thermodynamic stability of the resulting ring system.
Polymerization Chemistry of Diols
The presence of two or more hydroxyl groups makes this compound a potential monomer for polymerization reactions, particularly for the synthesis of polyesters and polyurethanes.
Polycondensation Reactions for Polyester (B1180765) Formation
This compound can undergo polycondensation with dicarboxylic acids or their derivatives to form polyesters. In this reaction, ester linkages are formed between the diol and the dicarboxylic acid, with the elimination of a small molecule, such as water. The resulting polyester would have a branched structure due to the trifunctional nature of the monomer, which would influence its physical properties, such as its degree of cross-linking and thermal behavior. The direct polycondensation of dicarboxylic acids and diols can be facilitated by catalysts and, in some cases, by using techniques like microwave irradiation to accelerate the reaction. researchgate.net Studies on similar diols, like 1,9-nonanediol (B147092), have shown successful polyester formation through emulsion polycondensation with dicarboxylic acids. nih.govresearchgate.net
Table 3: Illustrative Polycondensation for Polyester Formation
| Co-monomer | Catalyst | Potential Polymer |
| Adipic Acid | Tin(II) chloride | Branched Polyester |
| Terephthaloyl chloride | Base | Cross-linked Aromatic Polyester |
Polyurethane Synthesis Utilizing Diols
Diols are key components in the synthesis of polyurethanes, where they react with diisocyanates to form the characteristic urethane (B1682113) linkages. This compound could serve as a chain extender or a cross-linking agent in polyurethane formulations. Its three hydroxyl groups would react with isocyanate groups, leading to the formation of a cross-linked polyurethane network. The branched nature of this triol would be expected to enhance the rigidity and thermal stability of the resulting polymer.
Table 4: Hypothetical Polyurethane Synthesis
| Diisocyanate | Catalyst | Potential Polymer |
| Methylene (B1212753) diphenyl diisocyanate (MDI) | Dibutyltin dilaurate | Cross-linked Polyurethane |
| Hexamethylene diisocyanate (HDI) | Triethylamine | Aliphatic Polyurethane Network |
Reactivity in the Presence of Transition Metal Catalysts
The chemical behavior of this compound in the presence of transition metal catalysts is a subject of significant interest, primarily due to the molecule's trifunctional nature, possessing three primary hydroxyl groups. These functional groups offer multiple potential sites for catalytic transformations, including selective oxidation, cyclization, and other C-O bond-forming reactions. The reactivity and product distribution are highly dependent on the choice of metal catalyst, the ligand environment, and the reaction conditions.
The presence of three primary hydroxyl groups—two at the termini of the nonane chain (C1 and C9) and one on the ethyl side chain—introduces a level of complexity regarding chemo- and regioselectivity. Transition metal catalysts can differentiate between these hydroxyl groups based on steric and electronic factors, as well as the potential for chelation.
One of the most probable transformations for this compound is oxidation. Transition metal complexes, particularly those of ruthenium, palladium, and copper, are known to be effective catalysts for the oxidation of alcohols. Depending on the catalyst system and the oxidant used (e.g., molecular oxygen, peroxides), the primary alcohols can be selectively oxidized to aldehydes or further to carboxylic acids. For instance, palladium catalysts have shown a preference for the oxidation of primary alcohols over secondary alcohols. stanford.edunih.gov In the case of this compound, this could lead to the formation of mono-, di-, or tri-aldehydes or the corresponding carboxylic acids. The relative reactivity of the terminal versus the side-chain hydroxyl group would be a key factor in product distribution.
Another significant reaction pathway is intramolecular cyclization. The 1,9-diol functionality of the main nonane chain is well-suited for macrocyclization to form a large-ring ether. Transition metal catalysts, such as those based on palladium, are known to facilitate such intramolecular C-O bond formations. acs.org
Furthermore, the diol functionalities can undergo oxidative cyclization to form lactones. Ruthenium and palladium complexes have been shown to catalyze the dehydrogenative cyclization of diols to their corresponding lactones. researchgate.net For this compound, this could lead to the formation of a macrocyclic lactone from the 1,9-diol or a smaller lactone involving the hydroxyethyl (B10761427) side chain. For example, the oxidation of one of the terminal hydroxyl groups to a carboxylic acid, followed by intramolecular esterification with another hydroxyl group, would yield a lactone.
The chemoselectivity of these reactions is a critical aspect. Some ruthenium catalysts have been reported to selectively oxidize secondary alcohols over primary alcohols. nih.gov Although this compound only contains primary alcohols, subtle differences in their steric and electronic environments could be exploited by carefully chosen catalysts to achieve selective functionalization of one hydroxyl group over the others.
The following data tables summarize potential transition metal-catalyzed transformations of this compound based on analogous reactions reported in the literature.
Table 1: Potential Oxidation Reactions of this compound
| Catalyst System | Oxidant | Potential Product(s) | Remarks |
| Palladium(II) acetate (B1210297) / Ligand | O₂, Air | Mono-, di-, or tri-aldehydes; Mono-, di-, or tri-carboxylic acids | Palladium catalysts are known for their efficiency in the aerobic oxidation of primary alcohols. stanford.eduresearchgate.net |
| Ruthenium complex (e.g., Shvo catalyst) | Acetone | Mono-, di-, or tri-aldehydes | Ruthenium catalysts are effective for transfer hydrogenation and dehydrogenative oxidation. researchgate.net |
| Copper(I) / TEMPO | O₂ | Selective oxidation to aldehydes | Copper/TEMPO systems are well-established for the selective oxidation of primary alcohols. |
Table 2: Potential Cyclization Reactions of this compound
| Catalyst System | Reaction Type | Potential Product(s) | Remarks |
| Palladium(II) complex | Intramolecular Etherification | Macrocyclic ether | Palladium catalysts are known to promote the formation of large rings from long-chain diols. acs.org |
| Ruthenium(II) complex | Dehydrogenative Lactonization | Macrocyclic lactone; Bicyclic lactones | Ruthenium catalysts can effect the oxidative cyclization of diols to form lactones. researchgate.net |
| Palladium(II) complex | Oxidative Lactonization | Macrocyclic lactone; Bicyclic lactones | Palladium-catalyzed oxidation of 1,5-diols can yield cyclic lactones. nih.gov |
Role of 5 2 Hydroxyethyl Nonane 1,9 Diol As a Synthetic Intermediate and Building Block
Precursor for Complex Organic Architectures
The branched, aliphatic backbone of 5-(2-hydroxyethyl)nonane-1,9-diol provides a flexible yet robust framework for the synthesis of elaborate organic molecules.
Synthesis of Biologically Relevant Molecules (without clinical data)
While specific, publicly available research on the direct use of this compound in the synthesis of biologically relevant molecules is limited, its structural motifs are of interest. The 1,3-diol and more distant hydroxyl relationships within the molecule are common features in a variety of natural products and pharmacologically active compounds. The strategic placement of its hydroxyl groups could, in principle, allow for its incorporation into novel analogs of existing bioactive molecules or as a key component in the total synthesis of complex natural products. Further research in this area is needed to fully explore its potential.
Monomer in Polymer Science
In the realm of polymer chemistry, diols are fundamental building blocks. The branched nature of this compound offers distinct advantages over simple linear diols in tailoring polymer properties.
Polycarbonate Diol Synthesis and Structural Diversity
Polycarbonates are a significant class of polymers, and their properties can be fine-tuned by the choice of diol monomer. While direct studies on the use of this compound in polycarbonate synthesis are not extensively documented, the principles of using branched diols suggest it could lead to polycarbonates with unique characteristics. The introduction of a side chain with a hydroxyl group could create a point for post-polymerization modification or for the development of graft copolymers. This would allow for the creation of polycarbonates with tailored functionalities.
Tailoring Polymer Architectures through Diol Incorporation
The incorporation of branched monomers like this compound into a polymer backbone can significantly impact its architecture and, consequently, its physical properties. The side chain disrupts the regular packing of polymer chains, which can lead to a decrease in crystallinity and an increase in amorphous character. This can result in polymers with lower melting points, increased solubility, and greater flexibility compared to their linear counterparts. The pendant hydroxyl group also provides a site for cross-linking, which can be used to create polymer networks with enhanced mechanical strength and thermal stability.
| Property | Expected Influence of Incorporating this compound |
| Crystallinity | Decrease |
| Glass Transition Temperature (Tg) | Potential for either increase or decrease depending on the co-monomer and polymer structure |
| Solubility | Increase |
| Mechanical Properties | Potential for modification (e.g., increased flexibility, cross-linking capabilities) |
Synthetic Scaffold for Dendritic and Supramolecular Assemblies
The well-defined, trifunctional nature of this compound makes it a potential candidate for the construction of highly ordered, three-dimensional structures.
Dendrimers are highly branched, tree-like macromolecules with a defined architecture. The three hydroxyl groups of this compound could serve as branching points in the iterative synthesis of dendrimers. By reacting these hydroxyl groups with appropriate monomers, successive generations of the dendrimer can be built, leading to a precisely controlled size and surface functionality.
Analytical Methodologies for Quantifying and Isolating 5 2 Hydroxyethyl Nonane 1,9 Diol
Chromatographic Separations
Chromatography is a fundamental technique for the separation of components within a mixture. For a polar molecule like 5-(2-hydroxyethyl)nonane-1,9-diol, both gas and liquid chromatography play significant roles in its analysis.
Gas chromatography is a powerful tool for assessing the purity of this compound and analyzing its presence in mixtures. Due to the compound's low volatility and the presence of polar hydroxyl groups, derivatization is a common prerequisite for successful GC analysis. This process involves converting the hydroxyl groups into less polar and more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers. The derivatization is typically achieved by reacting the sample with an agent like bistrimethyl-silyl-trifluoroacetamide (BSTFA) under anhydrous conditions. lww.com
The derivatized sample is then introduced into the GC system, where it is vaporized and carried by an inert gas through a capillary column. The choice of the stationary phase within the column is critical for achieving optimal separation. A common choice for the analysis of silylated alcohols is a column with a 5% phenyl-substituted polysiloxane stationary phase. lww.com The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid phase. A temperature ramp program, for instance from 40°C to 300°C over 16 minutes, allows for the elution of compounds with varying boiling points. lww.com Detection is often performed using a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification.
Table 1: Illustrative GC Parameters for the Analysis of Derivatized this compound
| Parameter | Value |
| Column | 5% Phenyl Polysiloxane |
| Injector Temperature | 250°C |
| Oven Program | 40°C (1 min), then ramp to 300°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Derivatization Agent | Bistrimethyl-silyl-trifluoroacetamide (BSTFA) |
High-performance liquid chromatography (HPLC) is particularly useful for the separation of isomers of this compound, should they exist, and for its analysis in non-volatile matrices. Given the polar nature of the triol, reversed-phase HPLC is a suitable approach. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase.
The separation of isomers, such as potential stereoisomers, can be challenging and may require specialized chiral columns. For instance, studies on the separation of cis and trans isomers of other diols have successfully employed chiral stationary phases. nih.gov The mobile phase composition, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, can be optimized to achieve the desired resolution between isomers. waters.com The addition of a small amount of an acid, such as formic acid, to the mobile phase can help to improve peak shape and reproducibility by suppressing the ionization of the hydroxyl groups. lww.com
Detection in HPLC can be achieved using various detectors. While this compound lacks a strong chromophore for UV-Vis detection, a refractive index (RI) detector or an evaporative light scattering detector (ELSD) can be employed. However, for higher sensitivity and specificity, coupling the HPLC to a mass spectrometer is the preferred method.
Integration of Hyphenated Techniques (e.g., GC-MS, LC-MS)
The coupling of chromatographic separation with mass spectrometry, known as a hyphenated technique, provides a powerful analytical platform for both the identification and quantification of this compound.
GC-MS: In GC-MS, the separated components eluting from the GC column are directly introduced into the ion source of a mass spectrometer. Electron impact (EI) ionization is a common method used in GC-MS, which generates a unique fragmentation pattern for each compound, acting as a chemical fingerprint. This allows for the unambiguous identification of this compound, even in complex mixtures. The mass spectrometer can be operated in full scan mode to acquire the entire mass spectrum or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying known analytes.
LC-MS: LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of polar and thermally labile molecules like this compound. lww.com The compound can be detected as protonated molecules [M+H]+, sodium adducts [M+Na]+, or other adducts depending on the mobile phase composition. uni.lu Tandem mass spectrometry (MS/MS) can be performed to further enhance selectivity and structural elucidation by fragmenting the parent ion and analyzing the resulting daughter ions. nih.gov
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z (Predicted) | Predicted Collision Cross Section (CCS) (Ų) |
| [M+H]+ | 205.17983 | 153.2 |
| [M+Na]+ | 227.16177 | 156.7 |
| [M-H]- | 203.16527 | 148.2 |
| [M+NH4]+ | 222.20637 | 170.1 |
| [M+K]+ | 243.13571 | 154.2 |
| Data sourced from PubChem. uni.lu |
Development of Specific Assays for Diol Quantification in Complex Systems
The development of a specific and validated assay is essential for the accurate quantification of this compound in complex matrices such as biological fluids, environmental samples, or industrial process streams. LC-MS/MS is the technique of choice for this purpose due to its high selectivity and sensitivity.
The development and validation of such an assay would typically follow the guidelines of the International Conference on Harmonization (ICH). nih.gov Key validation parameters include:
Linearity: The assay should demonstrate a linear relationship between the detector response and the concentration of the analyte over a defined range. This is typically assessed by preparing calibration curves and evaluating the coefficient of determination (R²). nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. nih.gov
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are typically evaluated at multiple concentration levels. nih.gov
Specificity and Selectivity: The assay must be able to unequivocally measure the analyte in the presence of other components in the sample matrix. This is a key advantage of using MS/MS detection.
Recovery: The efficiency of the sample preparation procedure in extracting the analyte from the matrix is assessed to ensure that a consistent and known amount of the analyte is being analyzed. nih.gov
Table 3: Example Validation Parameters for a Hypothetical LC-MS/MS Assay for this compound
| Parameter | Target Value |
| Linearity (R²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | e.g., 1-10 ng/mL |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (RSD%) | < 15% (< 20% at LLOQ) |
| Recovery | Consistent and reproducible |
By establishing and validating such an assay, researchers and quality control analysts can have confidence in the quantitative data obtained for this compound in a variety of complex sample types.
Future Perspectives and Emerging Research Avenues for 5 2 Hydroxyethyl Nonane 1,9 Diol
The unique structure of 5-(2-Hydroxyethyl)nonane-1,9-diol, a long-chain aliphatic triol, positions it as a molecule of significant interest for future research in polymer chemistry and materials science. Its three hydroxyl groups—two primary and one on a side chain—offer potential for creating complex, branched, and cross-linked polymer architectures. The following sections explore promising areas of future investigation that could unlock the full potential of this compound.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 5-(2-Hydroxyethyl)nonane-1,9-Diol with high purity, and what methodologies address them?
- Methodological Answer : Synthesis of polyhydroxy compounds like this diol requires regioselective protection/deprotection of hydroxyl groups to avoid side reactions. Techniques such as gas chromatography-mass spectrometry (GC-MS) and HPLC are critical for purity assessment. For example, oleic acid-derived diol synthesis (e.g., 1,9-nonanediol) involves catalytic hydrogenation and hydroxylation steps, with purity confirmed via melting point analysis (45–47°C) and solubility profiling (5.7 g/L in water at 20°C) .
Q. How can the structural configuration of this compound be confirmed experimentally?
- Methodological Answer : Combine NMR spectroscopy (¹H/¹³C) to identify hydroxyl and ethylene group positions with Fourier-transform infrared spectroscopy (FTIR) for functional group validation (e.g., O–H stretching at ~3300 cm⁻¹). Computational tools like density functional theory (DFT) can predict stereochemical outcomes, aligning with IUPAC naming rules for branched diols .
Q. What solubility and stability considerations are critical for handling this compound in aqueous systems?
- Methodological Answer : Solubility in polar solvents (e.g., methanol) and limited aqueous solubility (~5.7 g/L at 20°C) necessitate buffered solutions or co-solvents like DMSO. Stability studies under varying pH and temperature (e.g., via differential scanning calorimetry (DSC) ) are advised, as hydroxyl groups may oxidize or participate in hydrogen bonding .
Advanced Research Questions
Q. How does this compound interact with proteins, and what experimental designs validate these interactions?
- Methodological Answer : Its role in protein homodimerization (e.g., via hydrogen bonding or hydrophobic interactions) can be studied using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Mutagenesis assays (e.g., disrupting dimer interfaces) combined with X-ray crystallography can map binding sites .
Q. What contradictions exist in reported bioactivity data for this compound, and how can they be resolved?
- Methodological Answer : Discrepancies in solubility or biological activity (e.g., inconsistent IC₅₀ values) may arise from impurities or assay conditions. Reproducibility requires triplicate experiments with controls, validated via LC-MS for compound integrity. Cross-referencing with databases like PubChem or ChEMBL ensures data reliability .
Q. What strategies enable regioselective functionalization of the hydroxyl groups for polymer applications?
- Methodological Answer : Selective protection (e.g., silyl ethers for primary hydroxyls) followed by esterification or etherification at secondary sites. For example, 1,9-nonanediol dimethacrylate derivatives are synthesized via methacrylic anhydride coupling, monitored by ¹³C NMR to confirm substitution patterns .
Q. How do computational models predict the compound’s behavior in lipid bilayer systems?
- Methodological Answer : Molecular dynamics (MD) simulations parameterized with experimental data (e.g., logP values, hydration free energy) model membrane permeability. Validation via fluorescence anisotropy or confocal microscopy in liposome systems confirms predicted partitioning .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-response curves in toxicity studies?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/LC₅₀ values. Outlier detection via Grubbs’ test and confidence intervals (95%) ensure robustness. Cross-validation with alternative assays (e.g., zebrafish models) reduces false positives .
Q. How can anomalies in thermal degradation profiles (e.g., DSC/TGA) be investigated?
- Methodological Answer : Unexpected mass loss or exothermic peaks may indicate impurities or decomposition pathways. Couple thermogravimetric analysis (TGA) with evolved gas analysis (EGA) to identify volatile byproducts. Replicate experiments under inert vs. oxidative atmospheres clarify mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
